molecular formula C15H12ClNO4 B11614889 (4E)-4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one

(4E)-4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one

Cat. No.: B11614889
M. Wt: 305.71 g/mol
InChI Key: GCTJJKMNTVCBFD-IZZDOVSWSA-N
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Description

(4E)-4-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated aromatic ring, a methoxy group, a prop-2-yn-1-yloxy substituent, and an oxazolone ring. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the aromatic core: The starting material, 3-chloro-5-methoxy-4-hydroxybenzaldehyde, is reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.

    Condensation reaction: The resulting intermediate is then subjected to a condensation reaction with 3-methyl-4,5-dihydro-1,2-oxazol-5-one in the presence of a suitable catalyst, such as piperidine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(4E)-4-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Affecting signal transduction pathways and cellular responses.

    Disrupting cellular structures: Interfering with the integrity of cell membranes or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar chlorinated aromatic rings but different substituents.

    Methoxyphenyl derivatives: Compounds with methoxy groups on the aromatic ring.

    Oxazolone derivatives: Compounds containing the oxazolone ring structure.

Uniqueness

(4E)-4-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its combination of structural features, including the chlorinated aromatic ring, methoxy group, prop-2-yn-1-yloxy substituent, and oxazolone ring

Properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

(4E)-4-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C15H12ClNO4/c1-4-5-20-14-12(16)7-10(8-13(14)19-3)6-11-9(2)17-21-15(11)18/h1,6-8H,5H2,2-3H3/b11-6+

InChI Key

GCTJJKMNTVCBFD-IZZDOVSWSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C(=C2)Cl)OCC#C)OC

solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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